molecular formula C27H23N5O4 B2669458 N-(2-methoxyphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide CAS No. 1032002-25-7

N-(2-methoxyphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide

Cat. No.: B2669458
CAS No.: 1032002-25-7
M. Wt: 481.512
InChI Key: WQBKGSSKKGPXJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxyphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a structurally complex heterocyclic compound featuring a 1,8-naphthyridine core fused with a 1,2,4-oxadiazole ring and substituted with a 4-methylphenyl group. This compound’s unique architecture combines multiple pharmacophoric elements: the 1,8-naphthyridine scaffold is known for its bioactivity in kinase inhibition, while 1,2,4-oxadiazoles are valued for metabolic stability and π-π stacking capabilities . The methoxyphenyl acetamide group may influence solubility and target binding.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O4/c1-16-8-11-18(12-9-16)25-30-27(36-31-25)20-14-32(26-19(24(20)34)13-10-17(2)28-26)15-23(33)29-21-6-4-5-7-22(21)35-3/h4-14H,15H2,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBKGSSKKGPXJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)NC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, the naphthyridine core, and the final acetamide linkage. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .

Scientific Research Applications

N-(2-methoxyphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context .

Comparison with Similar Compounds

Table 1: Comparison of Oxadiazole-Containing Compounds

Compound Core Structure Oxadiazole Substituent Key Functional Groups Reported Activity
Target Compound 1,8-Naphthyridine 4-Methylphenyl Methoxyphenyl acetamide Not reported (structural)
Benzoxazine-Oxadiazole [3] Benzoxazine Substituted phenyl Acetate ester Not reported (structural)

Acetamide Derivatives with Triazole Linkages

and detail N-phenylacetamide derivatives with 1,2,3-triazole rings, such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide (6b). These compounds differ in:

  • Heterocyclic Linker : The target compound uses a 1,2,4-oxadiazole, while triazole-based analogues rely on 1,2,3-triazole for click chemistry-derived stability.

Table 2: Triazole vs. Oxadiazole Acetamides

Compound (Reference) Heterocycle Substituents IR C=O Stretch (cm⁻¹) Notable Spectral Data
Target Compound Oxadiazole 4-Methylphenyl, 2-methoxy ~1670–1680 (estimated) N/A (data not provided)
6b [1] Triazole 2-Nitrophenyl 1682 δ 8.36 (triazole-H), 10.79 (-NH)
6m [2] Triazole 4-Chlorophenyl 1678 HRMS [M+H]+: 393.1112

Thiazolidinedione and Coumarin-Based Analogues

highlights hypoglycemic acetamide derivatives like 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide (3c), which feature thiazolidinedione moieties. Key distinctions include:

  • Heterocyclic Role : Thiazolidinediones are pro-drug activators of PPARγ (relevant to diabetes), whereas the target’s oxadiazole and naphthyridine may target different pathways.
  • Substituent Impact : The 2-methoxyphenyl group in both compounds improves solubility, but the nitro group in 3c introduces electron-withdrawing effects absent in the target compound .

Research Findings and Implications

While the target compound’s biological activity remains uncharacterized in the provided evidence, structural comparisons suggest:

Metabolic Stability : The 1,2,4-oxadiazole and naphthyridine core may confer greater stability than triazole or benzoxazine analogues .

Binding Potential: The methoxyphenyl acetamide group could enhance hydrogen bonding, similar to hypoglycemic agents in .

Synthetic Challenges : The multi-step synthesis required for naphthyridine-oxadiazole systems (cf. ’s benzoxazine derivatives) may limit scalability.

Biological Activity

N-(2-methoxyphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article aims to explore the compound's biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure

The compound features a complex structure incorporating a naphthyridine core and an oxadiazole moiety. The presence of these functional groups is crucial for its biological activity.

Research indicates that compounds with similar structural features often exhibit anticancer properties through several mechanisms:

  • Inhibition of Cell Proliferation : Compounds targeting key regulatory proteins involved in cell cycle progression.
  • Induction of Apoptosis : Activation of apoptotic pathways via caspase activation and phosphatidylserine translocation.

Anticancer Activity

Recent studies have demonstrated the compound's cytotoxic effects against various human cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell LineIC50 (μM)Mechanism of Action
HCT-11636Induction of apoptosis through caspase activation
HeLa34Inhibition of cell proliferation
MCF-759Apoptotic-like morphological changes

These results suggest that the compound effectively inhibits cancer cell growth by inducing apoptosis and altering cellular morphology.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on HCT-116 Cells : This study showed that treatment with the compound resulted in a significant increase in apoptotic cells. Morphological assessments revealed cell shrinkage and detachment from the substrate, indicating effective induction of apoptosis.
  • HeLa Cell Line Analysis : The compound was found to activate caspases significantly, with a notable increase in caspase-positive cells at higher concentrations. This suggests a strong apoptotic response mediated by the compound.
  • MCF-7 Cells : Although the results were less conclusive at lower concentrations, treatment with the compound still led to statistically significant changes in cell viability and morphology.

Q & A

Q. What are the key structural features influencing the biological activity of this compound?

The compound's naphthyridine core provides π-π stacking interactions with biological targets, while the 1,2,4-oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity. The 2-methoxyphenyl acetamide moiety contributes to lipophilicity, influencing membrane permeability. Structural analogs show that substitutions on the phenyl rings (e.g., methyl or methoxy groups) modulate target affinity and selectivity . Methodological Insight: Use X-ray crystallography or molecular docking to map interactions with enzymes/receptors (e.g., kinases or inflammatory mediators).

Q. How can researchers optimize the synthesis of this compound for higher yields?

Key steps include:

  • Cyclization of the naphthyridinone core under reflux in DMF at 110°C for 12 hours.
  • Coupling the oxadiazole intermediate via a Pd-catalyzed Suzuki-Miyaura reaction (yield: 65–75%).
  • Final acetamide formation using acetic anhydride and triethylamine in THF . Troubleshooting: Monitor reaction progress via TLC and optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to reduce side products .

Q. What analytical techniques are critical for characterizing this compound?

  • Purity : HPLC with a C18 column (95% acetonitrile/water gradient; retention time ~8.2 min).
  • Structural Confirmation : ¹H/¹³C NMR (e.g., δ 8.3 ppm for naphthyridine protons) and HRMS ([M+H]⁺ calculated: 524.1945) .
  • Thermal Stability : Differential Scanning Calorimetry (melting point: 218–220°C) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

  • Substitution Effects : Replace the 4-methylphenyl group on the oxadiazole with electron-withdrawing groups (e.g., -Cl) to enhance binding to hydrophobic enzyme pockets.
  • Bioisosteric Replacement : Substitute the methoxyphenyl group with a benzodioxole ring to improve metabolic stability (see analogs in ). Experimental Design: Synthesize 10–15 derivatives and assay against panels of kinases or inflammatory cytokines .

Q. How to resolve contradictions in biological activity data across different studies?

Discrepancies may arise from:

  • Purity Variations : Use preparative HPLC to ensure >98% purity for assays.
  • Assay Conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and control for serum protein interference.
  • Metabolic Stability : Compare microsomal half-lives (e.g., human liver microsomes, 37°C, NADPH) to contextualize in vitro vs. in vivo results .

Q. What computational strategies predict the compound’s drug-likeness and off-target effects?

  • ADMET Prediction : Use SwissADME to assess solubility (LogP = 3.2) and CYP450 inhibition risk.
  • Molecular Dynamics : Simulate binding to off-targets (e.g., hERG channel) using GROMACS.
  • Pharmacophore Modeling : Align with known kinase inhibitors (e.g., imatinib) to identify key interaction motifs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.